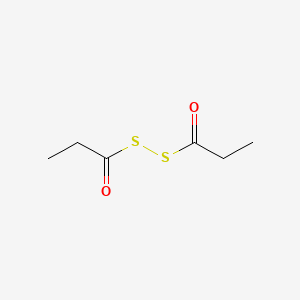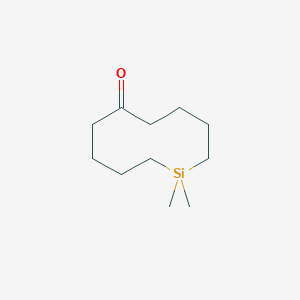
1,1-Dimethylsilecan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethylsilecan-6-one is an organosilicon compound characterized by the presence of silicon atoms within its molecular structure. This compound is part of a broader class of silicon-containing organic compounds known for their unique chemical properties and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1-Dimethylsilecan-6-one can be synthesized through the polymerization of 1,1-disubstituted silacyclobutanes. This process involves heating the silacyclobutanes at atmospheric pressure or in sealed ampoules, typically within the temperature range of 150-200°C . The polymerization can occur without the need for catalysts, making it a relatively straightforward method.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of specialized equipment to ensure the purity and consistency of the final product. The process often includes steps to remove impurities and control the polymerization conditions to achieve the desired molecular weight and properties.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Dimethylsilecan-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of silicon atoms, which can alter the reactivity of the compound compared to its carbon-based analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of silicon-oxygen bonds.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound, potentially converting silicon-oxygen bonds back to silicon-hydrogen bonds.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, using reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while substitution reactions can produce halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethylsilecan-6-one has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Explored for its potential in developing new therapeutic agents and medical devices.
Wirkmechanismus
The mechanism by which 1,1-Dimethylsilecan-6-one exerts its effects involves interactions with molecular targets and pathways specific to its silicon-containing structure. The presence of silicon atoms can influence the compound’s reactivity and interactions with other molecules, potentially leading to unique biological and chemical activities .
Vergleich Mit ähnlichen Verbindungen
Cyclohexane: A carbon-based analog with similar structural features but lacking silicon atoms.
Cyclopentane: Another carbon-based analog with a different ring size.
Silacyclobutane: A related silicon-containing compound with a smaller ring structure
Uniqueness: 1,1-Dimethylsilecan-6-one stands out due to its silicon atoms, which impart unique chemical properties not found in purely carbon-based compounds. These properties include increased thermal stability, resistance to oxidation, and potential for forming strong silicon-oxygen bonds.
Eigenschaften
CAS-Nummer |
63523-13-7 |
|---|---|
Molekularformel |
C11H22OSi |
Molekulargewicht |
198.38 g/mol |
IUPAC-Name |
1,1-dimethylsilecan-6-one |
InChI |
InChI=1S/C11H22OSi/c1-13(2)9-5-3-7-11(12)8-4-6-10-13/h3-10H2,1-2H3 |
InChI-Schlüssel |
ACPRDJPRSCMGRG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(CCCCC(=O)CCCC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



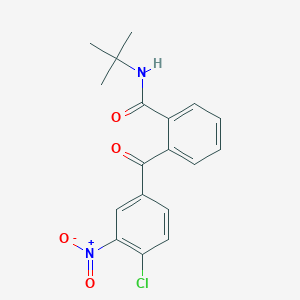

![methyl N-[2-(1H-indol-3-yl)ethyl]-N-methylcarbamate](/img/structure/B14512318.png)
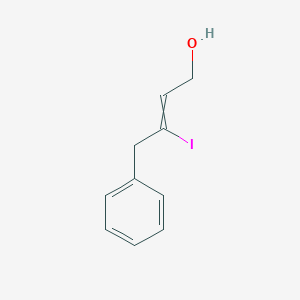
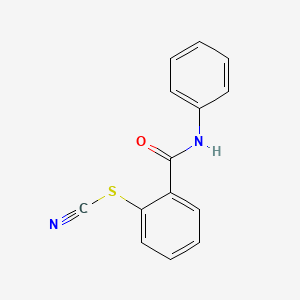

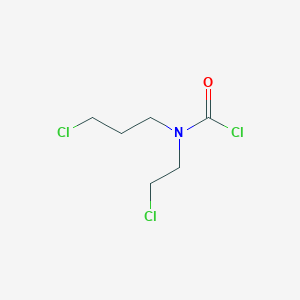
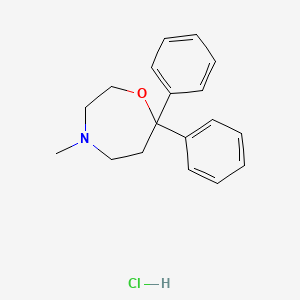
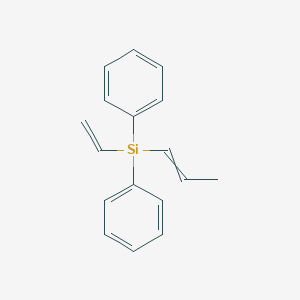
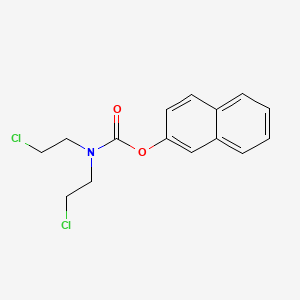
![4-Methyl-2-[(methylsulfanyl)methyl]quinazoline](/img/structure/B14512351.png)

